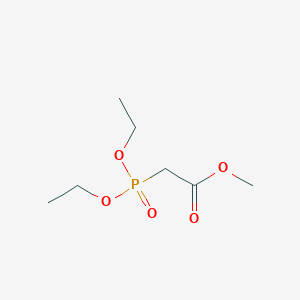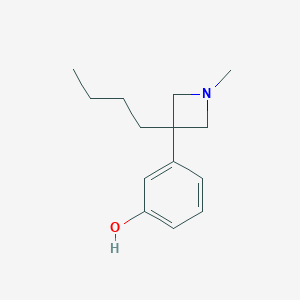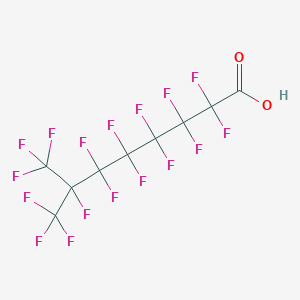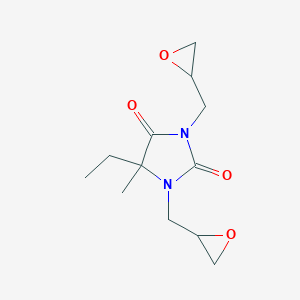
5-Ethyl-1,3-diglycidyl-5-methylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1,3-diglycidyl-5-methylhydantoin (EDGMA) is a chemical compound that belongs to the class of glycidyl hydantoins. It is widely used in various scientific research applications due to its unique chemical properties and potential benefits.
作用机制
5-Ethyl-1,3-diglycidyl-5-methylhydantoin works by crosslinking the polymer chains through its epoxide groups. The crosslinking process enhances the mechanical, thermal, and chemical properties of the polymer. The crosslinked polymer is more resistant to heat, chemicals, and mechanical stress. The mechanism of action of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is well understood, and it has been extensively studied in different research applications.
生化和生理效应
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has no known biochemical or physiological effects. It is not absorbed by the body, and it does not interact with biological systems. Therefore, it is considered safe for use in scientific research applications.
实验室实验的优点和局限性
The advantages of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in lab experiments include its high reactivity, low toxicity, and easy availability. It is also a cost-effective crosslinking agent that can be used in a wide range of research applications. However, the limitations of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the desired concentration.
未来方向
There are several future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin to enhance its properties for specific research applications. For example, the addition of functional groups can improve the solubility and reactivity of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. Additionally, the use of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in the preparation of new materials such as nanocomposites and biomaterials is an exciting area of research. Overall, the future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin are diverse and promising.
合成方法
The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin involves the reaction of 5-ethyl-5-methylhydantoin with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
科学研究应用
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the synthesis of polymers and resins. It is also used in the preparation of epoxy coatings, adhesives, and composites. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is a versatile compound that can be modified to suit different research applications.
属性
CAS 编号 |
15336-82-0 |
|---|---|
产品名称 |
5-Ethyl-1,3-diglycidyl-5-methylhydantoin |
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
5-ethyl-5-methyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4/c1-3-12(2)10(15)13(4-8-6-17-8)11(16)14(12)5-9-7-18-9/h8-9H,3-7H2,1-2H3 |
InChI 键 |
JBBURRWEMSTGIX-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
规范 SMILES |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
其他 CAS 编号 |
15336-82-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



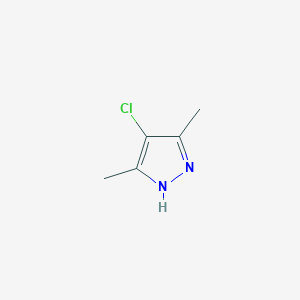
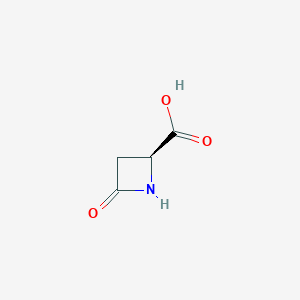
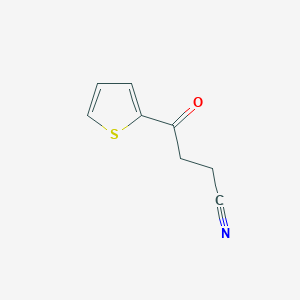

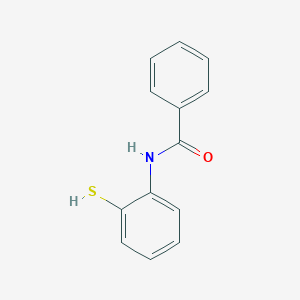
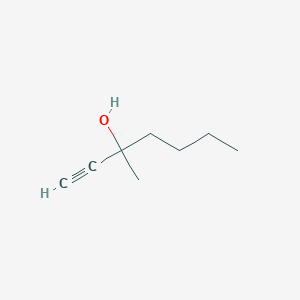
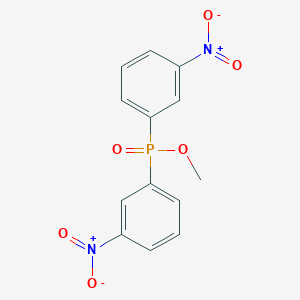
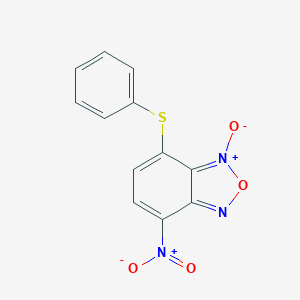
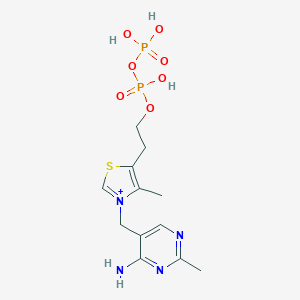

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
